molecular formula C8H5F3N4O B7935047 4-Azido-2-(trifluoromethyl)benzamide

4-Azido-2-(trifluoromethyl)benzamide

Cat. No.: B7935047
M. Wt: 230.15 g/mol
InChI Key: LAOWODUIXMEKGD-UHFFFAOYSA-N
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Description

4-Azido-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by a benzamide backbone substituted with an azido (-N₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The azido group confers high reactivity, making the compound valuable in click chemistry applications (e.g., Huisgen cycloaddition), while the electron-withdrawing trifluoromethyl group enhances stability and modulates solubility.

Properties

IUPAC Name

4-azido-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)6-3-4(14-15-13)1-2-5(6)7(12)16/h1-3H,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOWODUIXMEKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2,4-Dichlorobenzotrifluoride

The synthesis begins with 2,4-dichlorobenzotrifluoride, a commercially available substrate. The trifluoromethyl group is retained, while the 4-chloro position undergoes substitution with sodium azide (NaN₃).

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.

  • Catalyst : Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates.

  • Yield : 72–85% after 12–24 hours.

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution at the 4-position. The azide ion (N₃⁻) displaces chloride via a two-step addition-elimination mechanism.

Hydrolysis of 4-Azido-2-(trifluoromethyl)benzonitrile

The nitrile intermediate is hydrolyzed to the amide using alkaline conditions:

Procedure

  • Substrate : 4-Azido-2-(trifluoromethyl)benzonitrile (1 equiv).

  • Base : Aqueous NaOH (3–5 equiv) in ethanol/water (3:1 v/v) at reflux (80°C).

  • Time : 4–6 hours.

  • Yield : 88–92% with >97% purity (HPLC).

Critical Consideration : The azide group’s thermal sensitivity necessitates moderate temperatures to prevent decomposition.

Alternative Route: Diazotization of 4-Amino-2-(trifluoromethyl)benzamide

Nitro Group Reduction

  • Substrate : 4-Nitro-2-(trifluoromethyl)benzamide.

  • Reduction : Hydrogenation over 5% Pd/C in ethanol (25°C, 1.5 atm H₂).

  • Yield : 95% 4-amino intermediate.

Diazotization and Azide Formation

  • Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C.

  • Azide Introduction : Add NaN₃ to the diazonium salt, stirring for 1 hour.

  • Yield : 68–75%.

Challenge : Competing hydrolysis of the diazonium salt to phenol derivatives requires strict temperature control.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Scalability
Nucleophilic SubstitutionNaN₃ substitution of chloride72–85%>95%High
DiazotizationDiazonium salt + NaN₃68–75%90–93%Moderate

Advantages of Nucleophilic Route :

  • Avoids handling explosive diazonium intermediates.

  • Compatible with continuous flow systems for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
4-Azido-2-(trifluoromethyl)benzamide has been explored as a potential antiviral agent. The azido group is known for its ability to participate in click chemistry, which can be utilized to create novel antiviral compounds. For instance, derivatives of azido compounds have shown promise as inhibitors of viral RNA replication, particularly in the context of Hepatitis C virus (HCV) .

Anticancer Activity
Research indicates that azido compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that azido derivatives could enhance the efficacy of traditional chemotherapeutic agents by improving their selectivity and reducing side effects . The trifluoromethyl group also contributes to the lipophilicity of the compound, potentially enhancing its bioavailability.

Synthetic Organic Chemistry

Click Chemistry
The azido group in this compound makes it an ideal candidate for click chemistry applications. This reaction allows for the rapid synthesis of complex molecules from simple precursors. For example, the compound can react with alkynes to form 1,2,3-triazoles, which are valuable scaffolds in drug discovery .

Functionalization of Aromatic Compounds
The trifluoromethyl group is known to influence the reactivity and stability of aromatic compounds. Studies have shown that this compound can undergo various functionalization reactions, leading to the synthesis of new derivatives with enhanced properties . These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals.

Materials Science Applications

Development of New Materials
this compound is being investigated for its potential use in creating new polymeric materials. The azide functionality can be utilized for cross-linking reactions, which are essential in developing durable and functional materials for coatings and adhesives .

Nanotechnology
The compound's unique chemical properties allow it to be used in the synthesis of nanomaterials. For instance, azido compounds can serve as precursors for creating nanoparticles with specific functionalities, such as targeted drug delivery systems or biosensors .

Case Studies

StudyApplicationFindings
Antiviral ActivityDemonstrated effectiveness against HCV replication through novel azido derivatives.
Anticancer ResearchInduced apoptosis in cancer cell lines; enhanced efficacy when used with traditional drugs.
Click ChemistrySuccessfully synthesized triazole derivatives with high yields using this compound as a precursor.
FunctionalizationShowed improved reactivity and stability in functionalization reactions compared to non-trifluoromethylated analogs.
Polymer DevelopmentUtilized as a cross-linking agent to enhance material properties in polymer formulations.
Nanoparticle SynthesisEnabled the creation of nanoparticles for targeted delivery applications in drug development.

Mechanism of Action

The mechanism of action of 4-Azido-2-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, the azido group can be used for bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 4-Azido-2-(trifluoromethyl)benzamide and related compounds:

Compound Name Molecular Formula Functional Groups Applications Key Properties
This compound C₈H₅F₃N₄O Azido, Trifluoromethyl, Benzamide Click chemistry, Medicinal High reactivity, Moderate solubility (inferred)
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ Azido, Trifluoromethyl, Bromo Photocatalysis, Synthesis Light-sensitive, Volatile
9VP40 Not disclosed Azido, Trifluoromethyl, Benzamide, Bicyclic amine Chemical synthesis High molecular weight, Complex stereochemistry
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₆S Trifluoroethoxy, Triazine, Sulfonylurea Herbicide High hydrolytic stability, Low mammalian toxicity

Reactivity and Stability

  • Azido Group Reactivity : The azido group in this compound enables rapid cycloaddition with alkynes (e.g., in 9VP40 synthesis ), whereas in 4-azido-1-bromo-2-(trifluoromethyl)benzene , the bromo substituent may slow azide decomposition under UV light.
  • Trifluoromethyl Effects: The -CF₃ group in the target compound enhances thermal stability compared to non-fluorinated analogs. In triflusulfuron methyl ester , the trifluoroethoxy group similarly improves resistance to metabolic degradation.

Crystallographic and Solubility Behavior

  • Crystallinity : The trifluoromethyl group in this compound may promote dense crystal packing, akin to halogenated analogs analyzed via tools like Mercury CSD .
  • Solubility : The benzamide moiety likely improves aqueous solubility compared to 4-azido-1-bromo-2-(trifluoromethyl)benzene, which lacks polar groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Azido-2-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves coupling a benzoyl chloride derivative with an azide-containing precursor. For example, substituted benzaldehydes can undergo condensation with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by azide introduction via nucleophilic substitution . Optimization often employs factorial design to test variables like temperature, solvent polarity, and catalyst loading. For instance, pre-experimental screening (e.g., Taguchi methods) can identify critical parameters before full factorial analysis .

Q. How is this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization combines spectroscopic and chromatographic methods:

  • NMR : To confirm the trifluoromethyl group (distinct 19F^{19}\text{F} signals) and azide integration.
  • IR Spectroscopy : Azide stretches (~2100 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) are key markers.
  • HPLC-MS : Validates purity and molecular weight. NIST-standardized databases ensure spectral accuracy .

Q. What safety protocols are critical when handling azido-functionalized compounds like this benzamide?

  • Methodological Answer : Azides are shock-sensitive and require inert atmospheres (e.g., argon) during synthesis. Storage at low temperatures (<0°C) in amber vials minimizes decomposition. Risk assessments should follow CAS RN guidelines for analogous compounds (e.g., [223127-47-7] in ), emphasizing fume hood use and explosion-proof equipment .

Advanced Research Questions

Q. How do computational tools aid in predicting the reactivity of this compound in click chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states for azide-alkyne cycloadditions. Software like Gaussian or ORCA simulates electron density maps to predict regioselectivity (1,4- vs. 1,5-triazoles). Virtual screening can prioritize substrates for experimental validation, reducing trial-and-error synthesis .

Q. What mechanistic insights explain the stability of the azido group under varying pH conditions?

  • Methodological Answer : Kinetic studies using UV-Vis spectroscopy track azide decomposition rates. For example, in acidic media, protonation of the benzamide carbonyl may destabilize the azide via resonance effects. Comparative studies with analogs (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde in ) isolate electronic vs. steric influences .

Q. How can membrane separation technologies improve the purification of this compound?

  • Methodological Answer : Nanofiltration membranes (MWCO 200-300 Da) selectively retain high-MW byproducts. Optimization parameters include transmembrane pressure and solvent resistance (e.g., ethanol-compatible polyamide membranes). Process simulation tools (Aspen Plus) model mass balance and solvent recovery rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Meta-analyses using standardized assays (e.g., fixed IC50_{50} protocols) control for variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Dose-response curves with Hill slope analysis clarify efficacy thresholds .

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